molecular formula C33H39N3O5S2 B14013976 (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine

(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine

Cat. No.: B14013976
M. Wt: 621.8 g/mol
InChI Key: MYVLNSCWZUAUMQ-YJKCNMNRSA-N
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Description

(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of cyclohexyl, piperazinyl, and fluorenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorenylidene core, followed by the introduction of the sulfonyl groups and the attachment of the piperazinyl and cyclohexyl moieties. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and cyclohexylamines. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl and piperazinyl groups.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazinyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine: can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    Piperazinyl derivatives: Compounds containing piperazine rings, such as certain pharmaceuticals and agrochemicals.

    Fluorenyl compounds: Molecules with fluorenyl groups, used in organic electronics and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C33H39N3O5S2

Molecular Weight

621.8 g/mol

IUPAC Name

(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine

InChI

InChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32-

InChI Key

MYVLNSCWZUAUMQ-YJKCNMNRSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC\4=C(C=C3)C5=C(/C4=N/O)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C

Origin of Product

United States

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